molecular formula C9H18O2 B15331745 2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol

2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol

Katalognummer: B15331745
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: VQSYNQHYHNSFJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial applications, particularly in the fragrance industry. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with isopropyl and methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol typically involves Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield the desired product . The reaction conditions, including the type of catalyst and the presence of water, significantly influence the selectivity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound often employs heterogeneous catalysts like iron-modified silica. These catalysts not only enhance the reaction efficiency but also allow for easier separation and reuse . The use of solid catalysts, such as Amberlyst ion exchangers, is also common in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents.

    2-Isopropyl-4-methyltetrahydro-2H-pyran-4-ol: Another closely related compound with slight structural variations.

Uniqueness

2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .

Eigenschaften

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

2-methyl-2-propan-2-yloxan-4-ol

InChI

InChI=1S/C9H18O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7-8,10H,4-6H2,1-3H3

InChI-Schlüssel

VQSYNQHYHNSFJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1(CC(CCO1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.